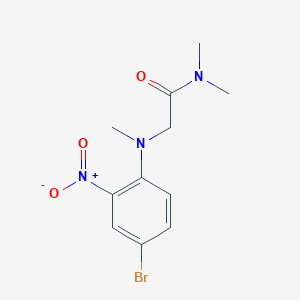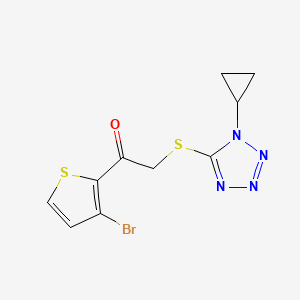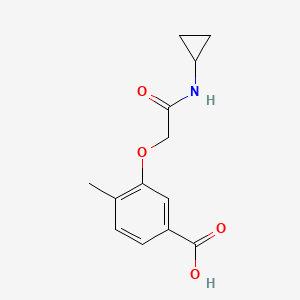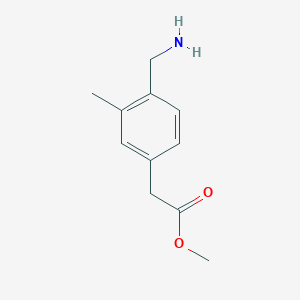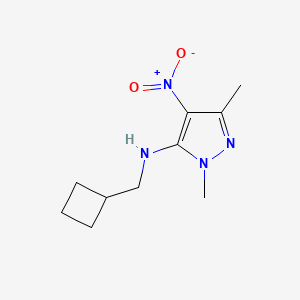
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclobutylmethyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl groups can be introduced using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-(cyclopropylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.
N-(cyclobutylmethyl)-1,3-dimethyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chloro group instead of a nitro group.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-(cyclobutylmethyl)-2,5-dimethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H16N4O2/c1-7-9(14(15)16)10(13(2)12-7)11-6-8-4-3-5-8/h8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
LBBVZZBUFRNKQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCC2CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



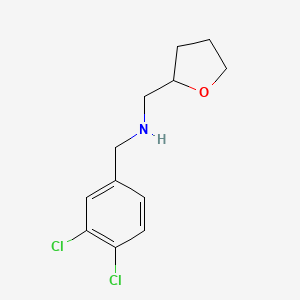
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
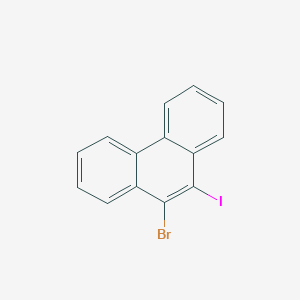
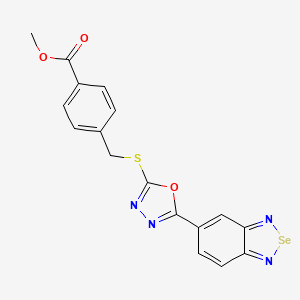
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
